molecular formula C16H19N3OS B4735446 3-[4-METHYL-5-(4-METHYLPIPERIDINE-1-CARBONYL)-1,3-THIAZOL-2-YL]PYRIDINE

3-[4-METHYL-5-(4-METHYLPIPERIDINE-1-CARBONYL)-1,3-THIAZOL-2-YL]PYRIDINE

Cat. No.: B4735446
M. Wt: 301.4 g/mol
InChI Key: AZSHIVQUJWTRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-METHYL-5-(4-METHYLPIPERIDINE-1-CARBONYL)-1,3-THIAZOL-2-YL]PYRIDINE is a complex organic compound featuring a pyridine ring substituted with a thiazole ring, a piperidine moiety, and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-METHYL-5-(4-METHYLPIPERIDINE-1-CARBONYL)-1,3-THIAZOL-2-YL]PYRIDINE can be achieved through a multi-step process involving the formation of the thiazole ring, the piperidine moiety, and the pyridine ring. One common method involves the Kröhnke pyridine synthesis, which is a reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds . This method is known for its high yields and mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-[4-METHYL-5-(4-METHYLPIPERIDINE-1-CARBONYL)-1,3-THIAZOL-2-YL]PYRIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The pyridine and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

3-[4-METHYL-5-(4-METHYLPIPERIDINE-1-CARBONYL)-1,3-THIAZOL-2-YL]PYRIDINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[4-METHYL-5-(4-METHYLPIPERIDINE-1-CARBONYL)-1,3-THIAZOL-2-YL]PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-METHYL-5-(4-METHYLPIPERIDINE-1-CARBONYL)-1,3-THIAZOL-2-YL]PYRIDINE is unique due to its combination of a pyridine ring, a thiazole ring, and a piperidine moiety. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

(4-methylpiperidin-1-yl)-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-11-5-8-19(9-6-11)16(20)14-12(2)18-15(21-14)13-4-3-7-17-10-13/h3-4,7,10-11H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSHIVQUJWTRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(N=C(S2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-METHYL-5-(4-METHYLPIPERIDINE-1-CARBONYL)-1,3-THIAZOL-2-YL]PYRIDINE
Reactant of Route 2
Reactant of Route 2
3-[4-METHYL-5-(4-METHYLPIPERIDINE-1-CARBONYL)-1,3-THIAZOL-2-YL]PYRIDINE
Reactant of Route 3
Reactant of Route 3
3-[4-METHYL-5-(4-METHYLPIPERIDINE-1-CARBONYL)-1,3-THIAZOL-2-YL]PYRIDINE
Reactant of Route 4
Reactant of Route 4
3-[4-METHYL-5-(4-METHYLPIPERIDINE-1-CARBONYL)-1,3-THIAZOL-2-YL]PYRIDINE
Reactant of Route 5
Reactant of Route 5
3-[4-METHYL-5-(4-METHYLPIPERIDINE-1-CARBONYL)-1,3-THIAZOL-2-YL]PYRIDINE
Reactant of Route 6
3-[4-METHYL-5-(4-METHYLPIPERIDINE-1-CARBONYL)-1,3-THIAZOL-2-YL]PYRIDINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.